molecular formula C6H11NO2 B556858 Cycloleucine CAS No. 52-52-8

Cycloleucine

Cat. No.: B556858
CAS No.: 52-52-8
M. Wt: 129.16 g/mol
InChI Key: NILQLFBWTXNUOE-UHFFFAOYSA-N
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Description

Cycloleucine, also known as 1-aminocyclopentane-1-carboxylic acid, is a non-proteinogenic amino acid. It is a cyclopentane derivative of norleucine, characterized by the absence of two hydrogen atoms. This compound is a non-metabolisable amino acid that specifically and reversibly inhibits nucleic acid methylation . It is widely used in biochemical experiments due to its unique properties.

Mechanism of Action

Target of Action

Cycloleucine, a non-metabolizable amino acid formed by the cyclization of leucine , primarily targets the Glutamate receptor ionotropic, NMDA 1 . This receptor plays a crucial role in the central nervous system, particularly in excitatory synaptic transmission .

Mode of Action

This compound acts as a specific and reversible inhibitor of nucleic acid methylation . By inhibiting this process, it can affect the expression of genes and the function of proteins and RNAs, thereby influencing various cellular processes .

Biochemical Pathways

This compound has been shown to lower S-adenosyl methionine (SAM) levels in primary rat hepatocytes by inhibiting the conversion of 5′-methylthioadenosine to SAM through the methionine salvage pathway . This pathway is essential for the recycling of methionine, an important amino acid involved in many cellular functions .

Pharmacokinetics

Its bioavailability is likely influenced by factors such as its solubility in water and its chemical structure .

Result of Action

This compound exhibits cytostatic, immunosuppressive, and antineoplastic activities . It has been shown to increase adipocyte growth by blocking methylation and inhibiting m6A levels . Additionally, it can induce cell apoptosis when used in conjunction with higher levels of cytochrome P450 2E1 (CYP2E1) and lower SAM levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water can affect its distribution in the body and its interaction with its target.

Biochemical Analysis

Biochemical Properties

Cycloleucine is known to interact with various biomolecules, particularly those involved in nucleic acid methylation . It specifically and reversibly inhibits this process, making it a valuable tool in biochemical experiments .

Cellular Effects

This compound has been observed to have significant effects on various types of cells. For instance, it has been shown to inhibit porcine oocyte and embryo development . In another study, this compound was found to increase adipocyte growth by blocking methylation, thereby inhibiting m6A levels relative to the control adipocytes .

Molecular Mechanism

At the molecular level, this compound exerts its effects by specifically and reversibly inhibiting nucleic acid methylation . This inhibition occurs through the interaction of this compound with the methylation process, thereby affecting the levels of m6A in cells .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. For instance, it has been shown to inhibit the development of porcine oocytes and embryos when cultured in vitro with increasing concentrations of this compound .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models at different dosages. For example, in a study on the role of N6-methyladenosine (m6A) demethylation on adipogenesis, researchers treated porcine adipocytes with increasing concentrations of this compound .

Metabolic Pathways

This compound is involved in the metabolic pathway related to nucleic acid methylation . It specifically and reversibly inhibits this process, thereby affecting the methylation status of nucleic acids .

Subcellular Localization

Given its role in inhibiting nucleic acid methylation, it is likely that it localizes to the nucleus where this process occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cycloleucine can be synthesized through the cyclization of leucine. The process involves the formation of a cyclopentane ring, which is achieved by removing two hydrogen atoms from norleucine .

Industrial Production Methods: Industrial production of this compound typically involves the use of advanced organic synthesis techniques. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure the formation of the desired product with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Cycloleucine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cycloleucine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies of nucleic acid methylation and gene expression regulation.

    Medicine: Investigated for its potential therapeutic effects, including cytostatic, immunosuppressive, and antineoplastic activities.

    Industry: Utilized in the production of specialized chemicals and pharmaceuticals .

Comparison with Similar Compounds

    Norleucine: A non-proteinogenic amino acid similar to cycloleucine but lacks the cyclopentane ring.

    Cyclopentane derivatives: Compounds with similar cyclopentane structures but different functional groups.

Uniqueness of this compound: this compound’s unique ability to specifically and reversibly inhibit nucleic acid methylation sets it apart from other similar compounds. This property makes it a valuable tool in biochemical research and potential therapeutic applications .

Properties

IUPAC Name

1-aminocyclopentane-1-carboxylic acid
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InChI

InChI=1S/C6H11NO2/c7-6(5(8)9)3-1-2-4-6/h1-4,7H2,(H,8,9)
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InChI Key

NILQLFBWTXNUOE-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(C1)(C(=O)O)N
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Molecular Formula

C6H11NO2
Record name cycloleucine
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DSSTOX Substance ID

DTXSID5024475
Record name 1-Aminocyclopentanecarboxylic acid
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Molecular Weight

129.16 g/mol
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Physical Description

Solid; [Merck Index] Crystalline powder; [Alfa Aesar MSDS]
Record name Cycloleucine
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Solubility

SOL IN WATER APPROX 5 G/100 ML
Record name Cycloleucine
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Mechanism of Action

SYNTHETIC AMINO ACID THOUGHT TO ACT AS VALINE ANTAGONIST.
Record name CYCLOLEUCINE
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Color/Form

CRYSTALS FROM ETHANOL & WATER

CAS No.

52-52-8
Record name 1-Aminocyclopentanecarboxylic acid
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Melting Point

330 °C, DECOMP
Record name Cycloleucine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cycloleucine
Reactant of Route 2
Cycloleucine
Reactant of Route 3
Cycloleucine
Reactant of Route 4
Cycloleucine
Reactant of Route 5
Cycloleucine
Reactant of Route 6
Cycloleucine

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